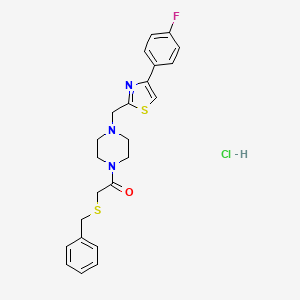

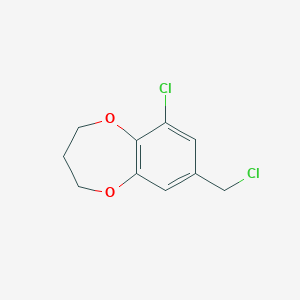

N-(2-(furan-2-yl)-2-methoxyethyl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-methoxyethyl)cyclopropanecarboxamide, also known as FEC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FEC belongs to the class of cyclopropane carboxamide compounds, which have been found to exhibit various biological activities.

Scientific Research Applications

Furan Derivatives and Their Properties

Research on furan derivatives, such as those derived from mangrove-endophytic fungi, has revealed a variety of new compounds with potentially useful properties. For instance, new furan derivatives isolated from the solid rice fermentation of the endophytic fungus Coriolopsis sp. J5 have been identified, suggesting potential applications in natural product chemistry and possibly in the development of new therapeutic agents due to their unique structural features (Chen et al., 2017).

Photochemical and Thermal Addition Reactions

The photochemical and thermal addition reactions of alcohols to 2-cyanofuran, yielding various products, demonstrate the chemical reactivity of furan compounds under different conditions. This reactivity could be harnessed for the synthesis of novel organic compounds with specific functionalities (Hiraoka, 1973).

Novel Synthesis Approaches

Innovative synthetic methods have been developed for creating furan derivatives, showcasing the versatility of these compounds in organic synthesis. For example, the reaction between arenesulfonylacetic acids, arylglyoxals, and isocyanides has led to the creation of N-substituted furan derivatives, indicating the potential for developing new pharmaceuticals or materials (Bossio et al., 1994).

Cyclopropane Formation

Research into the reactions of certain cinnamonitriles with 2-methoxyfuran has highlighted a novel pathway for phenylcyclopropane formation, bypassing the expected Diels-Alder reaction. This finding could open new avenues for the synthesis of cyclopropane-containing compounds, which are valuable in medicinal chemistry (Itoh et al., 2006).

Applications in Antiprotozoal Agents

A specific furan derivative, 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, has been synthesized and shown to possess potent antiprotozoal activity. This underscores the potential of furan derivatives in the development of new treatments for protozoal infections (Ismail et al., 2004).

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-14-10(9-3-2-6-15-9)7-12-11(13)8-4-5-8/h2-3,6,8,10H,4-5,7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTYXWKIBAZSAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1CC1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2890849.png)

![(5Z)-5-[[4-(4-Fluorophenoxy)phenyl]methylidene]-3-[4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one;dihydrochloride](/img/structure/B2890864.png)

![3-(4-Tert-butylphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2890867.png)

![1-(3-chloro-4-methylphenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2890869.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2890871.png)

![(Z)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol](/img/structure/B2890872.png)